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Efficacy & Safety Comparison: Tivozanib vs. Sorafenib

Comparison

Tivozanib Sorafenib Context & Notes
Parameter

PFS (Later-line 5.6 months [1] [2] 3.9 months [1][2]  TIVO-3 trial; HR 0.73, 95% CI 0.56-0.94;

Therapy) p=0.016 [1] [2]
PFS (First-line 11.9 months [3] 9.1 months [3] Earlier Phase 3 trial; HR 0.797, 95% CI
Therapy) 0.639-0.993; p=0.042 [3]

Overall Survival  Not significantly Not significantly Final OS in TIVO-3: HR 0.97, 95% CI
(0S) different [1] [3] different [1] [3] 0.75-1.24 [1]. Trend favored sorafenib in
1st-line (HR 1.245) [3].

| Common Grade 3/4 AEs | Hypertension (20-44%) [3] [2] | Hand-foot skin reaction (54%) [3] | Tivozanib:
Dysphonia (21%) [3]. Sorafenib: Diarrhea (33%), Hypertension (34%) [3]. | | Mechanism of Action | Potent,
selective VEGFR-1, -2, -3 TKI [4] [5] | Multitargeted TKI (incl. VEGFR, PDGFR, Raf) [6] | Tivezanib's
high selectivity may contribute to its differentiated safety profile [4] [5]. |
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Detailed Experimental Protocols

The key data in the table above comes from two major Phase 3 clinical trials. Here is a detailed breakdown

of their methodologies.

The TIVO-3 Trial (Later-line Therapy)

This study directly compared Tivozanib to Sorafenib in patients with refractory metastatic RCC.

¢ Objective: To compare the efficacy and safety of tivozanib versus sorafenib as third-line or fourth-
line therapy in patients with metastatic RCC [2].
¢ Study Design: Open-label, randomized, controlled, Phase 3 trial [2].
¢ Patient Population: 350 patients with metastatic RCC who had received two or three prior
systemic therapies. Prior therapies included VEGFR TKIs and immune checkpoint inhibitors [2].
¢ Intervention:
o Tivozanib arm: 1.5 mg orally once daily for 3 weeks, followed by 1 week off in 4-week cycles
[2].
o Sorafenib arm: 400 mg orally twice daily continuously [2].
e Primary Endpoint: Progression-free survival (PFS) assessed by a blinded independent radiology
review [2].
¢ Key Findings: The study met its primary endpoint, demonstrating a significant improvement in PFS
with tivozanib over sorafenib (5.6 vs. 3.9 months) [1] [2].

The TIVO-1 Trial (First-line Therapy)

This earlier study compared the two drugs in a different treatment setting.

e Objective: To compare tivozanib with sorafenib as initial targeted therapy in patients with
metastatic RCC [3].

¢ Study Design: Open-label, randomized, Phase 3 trial [3].

¢ Patient Population: 517 patients with metastatic RCC (with a clear cell component) who were
treatment-naive or had received one prior systemic therapy (not VEGF-targeted) [3].

¢ Intervention: Dosing schedules were the same as in the TIVO-3 trial [3].

¢ Primary Endpoint: Progression-free survival (PFS) by independent review [3].

¢ Key Findings & Limitation: Tivozanib showed a significantly longer PFS (11.9 vs. 9.1 months).
However, a high rate of crossover (61% of patients who progressed on sorafenib switched to
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tivozanib) likely confounded the Overall Survival analysis, which showed a trend favoring the
sorafenib arm [3].

Mechanisms of Action & Signhaling Pathways

The differing efficacy and safety profiles of these drugs are rooted in their distinct mechanisms of action at

the molecular level.

Additional Sorafenib Targets:
PDGFR, c-KIT, Raf kinases
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Tivozanib: A Potent and Selective VEGFR Inhibitor

e Mechanism: Tivozanib is an oral tyrosine kinase inhibitor (TKI) that highly selectively and potently
targets VEGF receptors 1, 2, and 3. It binds to the ATP-binding site of these receptors, preventing
their phosphorylation and activation [4] [5].
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e Downstream Effect: This specific inhibition blocks key pro-angiogenic signaling pathways (including
MAPK and PI3K/Akt), leading to reduced endothelial cell proliferation, migration, and survival. The
result is the regression of tumor blood vessels and inhibition of new vessel formation, effectively
"starving" the tumor [5].

¢ Clinical Implication: Its high selectivity is thought to contribute to its differentiated tolerability
profile, with a lower incidence of off-target effects like hand-foot skin reaction and diarrhea, but a
higher incidence of on-target effects like hypertension [3] [4].

Sorafenib: A Multitargeted Kinase Inhibitor

¢ Mechanism: Sorafenib is also an oral TKI, but it has a broader spectrum of activity. In addition to
VEGFRs, it inhibits other kinases such as platelet-derived growth factor receptor (PDGFR), c-KIT,
and Raf kinases (e.g., c-Raf) [6].

¢ Clinical Implication: This broader targeting is associated with a distinct pattern of adverse events.
Inhibition of targets like Raf is believed to contribute to a higher incidence of hand-foot skin
reaction, rash, and diarrhea [3] [6].

Key Insights for Drug Development Professionals

¢ The Selectivity-Tolerability Trade-off: The comparison between tivozanib and sorafenib serves as
a compelling case study on how the selectivity of a kinase inhibitor directly shapes its clinical safety
profile. Tivozanib's targeted approach reduces certain class-wide AEs, while sorafenib's broader
inhibition leads to a different, but still manageable, set of toxicities [3] [4].

¢ Interpreting Survival Data in Modern Trials: The disconnect between PFS and OS, especially in
the first-line TIVO-1 trial, highlights a critical challenge in oncology drug development: crossover in
trial design can confound OS analysis. In such cases, PFS may be a more robust indicator of a
drug's direct anti-tumor efficacy [3].

¢ Defining a Niche Through Sequencing: Tivozanib's successful demonstration of efficacy in heavily
pre-treated patients, including those who had prior immunotherapy and TKI therapy, provides a
strategy for positioning a new agent in a crowded marketplace by addressing an unmet need in later
lines of therapy [1] [2] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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